molecular formula C9H7F5 B6292047 2-(Pentafluoroethyl)toluene CAS No. 123524-60-7

2-(Pentafluoroethyl)toluene

Cat. No. B6292047
CAS RN: 123524-60-7
M. Wt: 210.14 g/mol
InChI Key: ONUXZKDBDBKVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pentafluoroethyl)toluene, also known as 2-(PFE)Toluene, is an organic compound with a molecular formula of C8H6F5. It is a colorless liquid with a sweet, pungent odor and is a member of the class of compounds known as aromatic hydrocarbons. 2-(PFE)Toluene is an important intermediate in the synthesis of organic compounds and has been used in a variety of industrial applications. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and other materials, as well as in the production of dyes and pigments. Additionally, 2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in the synthesis of a variety of other compounds, including aryl aldehydes, ketones, and nitriles.

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethyl)toluene(PFE)Toluene is not fully understood, but it is believed to involve the formation of aryl radicals by the reaction of the toluene with the pentafluoroethyl chloride. These radicals then react with other molecules to form the desired products.
Biochemical and Physiological Effects
2-(Pentafluoroethyl)toluene(PFE)Toluene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Pentafluoroethyl)toluene(PFE)Toluene can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, in vivo studies have demonstrated that 2-(Pentafluoroethyl)toluene(PFE)Toluene can cause changes in the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

The use of 2-(Pentafluoroethyl)toluene(PFE)Toluene in laboratory experiments has a number of advantages, including its low cost and availability, as well as its low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, such as its relatively low reactivity and the potential for the formation of byproducts.

Future Directions

In the future, 2-(Pentafluoroethyl)toluene(PFE)Toluene could be further explored for its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for 2-(Pentafluoroethyl)toluene(PFE)Toluene. Finally, research could be conducted to explore the potential for using 2-(Pentafluoroethyl)toluene(PFE)Toluene as a renewable source of energy.

Synthesis Methods

2-(Pentafluoroethyl)toluene(PFE)Toluene can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of toluene with pentafluoroethyl chloride. This reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at temperatures ranging from 40-100°C. The reaction yields a mixture of 2-(Pentafluoroethyl)toluene(PFE)Toluene and 2,4-difluorotoluene, which can be separated by distillation.

properties

IUPAC Name

1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUXZKDBDBKVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluoroethyl)toluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.